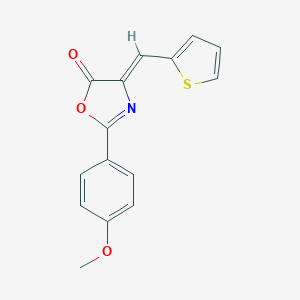![molecular formula C19H17NO3S B415074 (5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B415074.png)
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(4-methylphenyl)-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the thiazolone ring can be reduced to form a saturated thiazolidinone.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-hydroxy
Propiedades
Fórmula molecular |
C19H17NO3S |
|---|---|
Peso molecular |
339.4g/mol |
Nombre IUPAC |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17NO3S/c1-3-23-15-6-4-5-14(17(15)21)11-16-18(22)20-19(24-16)13-9-7-12(2)8-10-13/h4-11,21H,3H2,1-2H3/b16-11- |
Clave InChI |
CEHOGVKDYXRPES-WJDWOHSUSA-N |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C |
SMILES isomérico |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methylbenzamide](/img/structure/B414991.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B414994.png)
![2-iodo-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414996.png)
![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414998.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B415000.png)
![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B415003.png)
![4-Chloro-2-[(dibenzo[b,d]furan-3-ylimino)methyl]-6-nitrophenol](/img/structure/B415004.png)
![2-iodo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B415005.png)
![2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B415007.png)


![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B415011.png)

![2,6-dimethoxy-4-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B415014.png)
